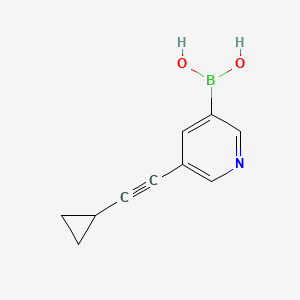

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745029 | |

| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189372-89-1 | |

| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid: Properties and Applications in Medicinal Chemistry

Introduction

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in modern medicinal chemistry. Its unique structural architecture, featuring a pyridine core, a strained cyclopropylethynyl moiety, and a versatile boronic acid functional group, makes it an invaluable reagent for introducing complex molecular fragments in drug discovery programs. This guide provides a comprehensive overview of its physical properties, handling, and core applications, with a focus on its pivotal role in the synthesis of targeted therapeutics, such as MET kinase inhibitors.

The strategic importance of this molecule lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are often the cornerstones of potent and selective kinase inhibitors. The presence of the cyclopropyl group introduces conformational rigidity and a novel three-dimensional vector for exploring chemical space, which can be crucial for optimizing ligand-protein interactions and improving pharmacokinetic profiles.

Physicochemical Properties

Precise experimental data for some physical properties of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid are not extensively reported in the public domain. However, based on data from chemical suppliers and the known behavior of analogous arylboronic acids, we can compile a comprehensive profile.

Table 1: Chemical and Physical Properties of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

| Property | Value | Source / Comment |

| CAS Number | 1189372-89-1 | --- |

| Molecular Formula | C₁₀H₁₀BNO₂ | --- |

| Molecular Weight | 187.01 g/mol | --- |

| Appearance | White to off-white solid/powder | |

| Melting Point | Data not available. | For comparison, the analogous 5-Chloro-3-pyridineboronic acid melts at 255-260 °C.[1] High melting points are typical for crystalline solids of this class. |

| Boiling Point | Data not available. | Boronic acids typically decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Data not available. | Generally expected to be soluble in organic solvents like methanol, DMSO, and 1,4-dioxane, but sparingly soluble in water and nonpolar solvents like hexanes. |

| pKa | Data not available. | Arylboronic acids typically have a pKa in the range of 8.5 - 9.5. The pyridine nitrogen will have its own pKa (typically ~5-6), making the molecule's behavior in aqueous media pH-dependent. |

Stability, Storage, and Handling

As with most boronic acids, the stability of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a critical consideration for its effective use. The primary pathway for degradation is protodeboronation (loss of the C-B bond) or oxidative decomposition. Boronic acids are also susceptible to forming cyclic anhydrides (boroxines) upon dehydration.

-

Expert Insight: The causality behind the storage recommendations is to mitigate these degradation pathways. Storing under an inert atmosphere (Nitrogen or Argon) prevents oxidation. Refrigeration slows down the rate of all chemical degradation processes. Keeping the compound dry is crucial to prevent hydrolysis and the formation of boroxines, which can exhibit different reactivity and solubility profiles in coupling reactions.

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). For long-term stability, refrigeration at 2-8°C is strongly recommended.[1][2]

Handling Precautions: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[3][4] Avoid creating dust.

Core Application: A Key Intermediate for MET Kinase Inhibitors

The primary and most well-documented application of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is as a key intermediate in the synthesis of potent and selective MET kinase inhibitors. The MET tyrosine kinase pathway is a critical signaling node in oncology, and its dysregulation is implicated in the progression of numerous cancers. This boronic acid is used to install the 5-(cyclopropylethynyl)pyridin-3-yl moiety onto a core scaffold via a Suzuki-Miyaura cross-coupling reaction, a foundational transformation in modern pharmaceutical synthesis.

The overall workflow, as detailed in patent literature, involves the initial synthesis of the boronic acid itself, followed by its use in a palladium-catalyzed coupling reaction.

Detailed Protocol: Synthesis of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

This protocol is adapted from the procedure for "Intermediate 11" described in patent WO2011085341A1. This multi-step synthesis is a self-validating system; successful formation of the intermediate is confirmed by its subsequent reactivity in the Suzuki coupling.

Step 1: Sonogashira Coupling to form 3-Bromo-5-(cyclopropylethynyl)pyridine

-

To a solution of 3-bromo-5-iodopyridine (1.0 eq) in triethylamine, add ethynylcyclopropane (1.2 eq).

-

De-gas the mixture thoroughly with argon or nitrogen.

-

Add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours until starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 3-bromo-5-(cyclopropylethynyl)pyridine.

Step 2: Borylation to form the Target Boronic Acid

-

Dissolve 3-bromo-5-(cyclopropylethynyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C under an inert atmosphere (argon).

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 1N).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, which can be used in the next step, often without further purification.

-

Expertise & Experience: The choice of -78°C is critical for the lithium-halogen exchange. At higher temperatures, n-BuLi can react at other positions on the pyridine ring or lead to side reactions. Triisopropyl borate is used as the boron source; its bulky isopropoxy groups help prevent the formation of over-borylated species. The final acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the synthesized boronic acid to form a complex molecule, as described in patent WO2011085341A1.

Reaction: Coupling of a halogenated quinoline core with (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid.

-

In a reaction vessel, combine the halogenated quinoline core (1.0 eq), (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water.

-

De-gas the mixture thoroughly with argon for 15-20 minutes.

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring for completion by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with additional organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the final MET kinase inhibitor.

-

Trustworthiness: This protocol is a self-validating system. The formation of the desired product, verifiable by mass spectrometry and NMR, confirms the identity and reactivity of the boronic acid intermediate. The choice of Pd(dppf)Cl₂ as a catalyst is common for challenging Suzuki couplings involving heteroaromatic substrates, as the dppf ligand is robust and promotes efficient catalytic turnover. The aqueous base is essential for the transmetalation step of the catalytic cycle.

Safety Profile

A specific Material Safety Data Sheet (MSDS) for (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is not widely available. The following hazard information is based on data for structurally similar pyridinyl boronic acids.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[3][4] | |

| H319 | Causes serious eye irritation.[3][4] | |

| H335 | May cause respiratory irritation.[4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P280 | Wear protective gloves/eye protection/face protection.[3][4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

Conclusion

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid stands as a testament to the enabling power of bespoke building blocks in drug discovery. While comprehensive data on its physical properties remains to be fully published, its synthetic utility is clearly demonstrated. Its role as a key precursor to advanced MET kinase inhibitors underscores its value to medicinal chemists. The protocols provided herein, grounded in authoritative patent literature, offer a reliable framework for the synthesis and application of this potent chemical tool, enabling researchers to accelerate the development of next-generation targeted therapies.

References

- WO2011085341A1 - PYRROLOPYRIMIDINE COMPOUNDS AS MET KINASE INHIBITORS.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Crystalline of compound as c-Met kinase inhibitor and preparation method therefor and use thereof - Patent US-11279676-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. While specific, publicly available solubility data for this compound is scarce, this paper outlines the fundamental principles and practical methodologies required for researchers to generate robust and reliable solubility profiles. We delve into the critical distinction between kinetic and thermodynamic solubility, provide detailed, step-by-step protocols for their determination, and discuss the profound impact of solubility on the utility of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions and formulation strategies.

Introduction: The Significance of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid and Its Solubility

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound. Its structure, featuring a pyridine ring, a cyclopropylethynyl group, and a boronic acid moiety, makes it a valuable reagent in organic synthesis.[1] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is widely used in the pharmaceutical and agrochemical industries to construct complex molecular architectures from simpler precursors.[1]

The pyridine and cyclopropyl groups introduce unique electronic and steric properties, influencing the molecule's reactivity, selectivity, and, crucially, its physicochemical properties like solubility. Solubility is not merely a physical constant; it is a critical parameter that dictates the success of a chemical reaction and the viability of a compound in drug development.[4][5]

Why is Solubility Paramount?

-

Reaction Kinetics and Yield: For a reaction like the Suzuki-Miyaura coupling to proceed efficiently, all reactants—the boronic acid, the coupling partner (typically an organohalide), the palladium catalyst, and the base—must have sufficient solubility in the chosen solvent system.[6] Poor solubility can lead to slow reaction rates, incomplete conversion, and the formation of unwanted byproducts, ultimately lowering the yield and complicating purification.

-

Drug Discovery and Bioavailability: In a medicinal chemistry context, the aqueous solubility of a compound is a primary determinant of its absorption and bioavailability.[4][7] A compound that is poorly soluble in physiological media is unlikely to be an effective oral drug. Therefore, characterizing solubility early in the discovery process is essential for lead optimization.[8]

-

Process Development and Formulation: Understanding a compound's solubility in various organic solvents is vital for developing scalable purification methods, such as crystallization.[9] For pharmaceutical applications, this knowledge informs the development of stable and effective drug formulations.

Given the absence of extensive public data, this guide provides the necessary theoretical background and experimental protocols for researchers to determine the solubility of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid in relevant aqueous and organic media.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[12][13] This value is independent of time and is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (often 24 hours or more).[8][12]

-

Kinetic Solubility: This measurement reflects the concentration of a compound at the point when it begins to precipitate from a solution that was prepared by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer.[8][11] The resulting value can be significantly higher than the thermodynamic solubility because it may represent a supersaturated or amorphous state.[10][11] While less precise, kinetic solubility assays are high-throughput and often used in early drug discovery for rapid screening.[8]

For optimizing chemical reactions and for late-stage drug development, thermodynamic solubility is the gold standard as it reflects the stable, equilibrium state of the system.[11]

Illustrative Solubility Data

While specific experimental data for (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is not publicly available, we can infer its likely behavior based on related structures like phenylboronic acid. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[9][14][15] The pyridine nitrogen in our target molecule may increase its polarity and affinity for protic solvents compared to simple arylboronic acids.

The following table presents a set of hypothetical, yet realistic, thermodynamic solubility values for (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid. This table serves as a practical example of how to structure and present experimentally determined data.

| Solvent/Medium | Temperature (°C) | Method | Hypothetical Solubility (mg/mL) | Classification |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask | 0.15 | Sparingly Soluble |

| Acetate Buffer, pH 4.5 | 25 | Shake-Flask | 0.50 | Slightly Soluble |

| HCl Buffer, pH 1.2 | 25 | Shake-Flask | 1.20 | Slightly Soluble |

| Dichloromethane (DCM) | 25 | Shake-Flask | 5.5 | Soluble |

| Tetrahydrofuran (THF) | 25 | Shake-Flask | 25.0 | Freely Soluble |

| Acetone | 25 | Shake-Flask | 18.0 | Freely Soluble |

| Acetonitrile (ACN) | 25 | Shake-Flask | 8.0 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | > 100 | Very Soluble |

| Toluene | 25 | Shake-Flask | < 0.1 | Practically Insoluble |

| Water | 25 | Shake-Flask | 0.25 | Sparingly Soluble |

Note: This data is illustrative and should be confirmed by experimentation.

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for determining the thermodynamic and kinetic solubility of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[12][16] It is mandated by regulatory bodies like the ICH for biopharmaceutics classification.[17]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.

Workflow Diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of solid (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid into a 2 mL glass vial.

-

Causality: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.[12]

-

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., PBS pH 7.4, THF, Acetonitrile) to the vial.

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 48 hours.

-

Causality: Prolonged agitation is necessary to ensure the system reaches a true thermodynamic equilibrium.[10] Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After incubation, let the vials stand for at least 1 hour to allow undissolved solids to settle. Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all particulate matter.

-

Causality: Filtration is a critical step to ensure that only the dissolved compound is measured. Any suspended microparticles would artificially inflate the measured concentration.

-

-

Quantification: Prepare a serial dilution of the filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][13] A calibration curve must be prepared from a stock solution of known concentration.

-

Causality: HPLC-UV provides a robust and specific method for quantification, distinguishing the analyte from potential impurities or degradants.[18]

-

-

Data Reporting: Report the final solubility in mg/mL or µg/mL, accounting for any dilution factors. For aqueous buffers, it is crucial to also measure and report the final pH of the saturated solution.[17]

Protocol for Kinetic Solubility (High-Throughput Method)

This method is suitable for rapid screening of multiple compounds or conditions.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, the amount of compound that remains in solution after precipitation is measured.

Workflow Diagram:

Caption: High-throughput workflow for Kinetic Solubility determination.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid in 100% DMSO.

-

Causality: DMSO is used as it can dissolve a wide range of organic compounds at high concentrations.[5]

-

-

Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL of PBS pH 7.4). This creates a test solution with a final DMSO concentration of 1%.

-

Causality: The sudden change in solvent polarity from DMSO-rich to aqueous-rich induces the precipitation of the compound if its concentration exceeds its kinetic solubility. Keeping the final DMSO concentration low (≤1%) is crucial to minimize its co-solvent effects.

-

-

Incubation: Seal the plate and shake it at room temperature for 1 to 2 hours.[8]

-

Analysis: Determine the solubility. Two common methods are:

-

Nephelometry: Measure the amount of light scattered by the precipitate using a plate reader. This provides a rapid but less precise measure of precipitation.[4][7]

-

Filtration/Quantification: Use a 96-well filter plate to separate the precipitate from the solution. The concentration of the compound in the filtrate is then determined by HPLC-UV, as described in the thermodynamic protocol. This is the more accurate method.

-

Conclusion and Future Directions

References

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Pharmaffiliates. (n.d.). (5-Acetylpyridin-3-yl)boronic Acid. Pharmaffiliates. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

ICH. (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available at: [Link]

-

Radboud University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University Repository. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

NIH. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available at: [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

-

FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration. Available at: [Link]

-

ACS Publications. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

-

MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. rheolution.com [rheolution.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. d-nb.info [d-nb.info]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ovid.com [ovid.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. evotec.com [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. database.ich.org [database.ich.org]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. admescope.com [admescope.com]

An In-depth Technical Guide to the Stability and Storage of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

Executive Summary

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a sophisticated heterocyclic building block, pivotal in contemporary drug discovery and development for the synthesis of complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions.[1] Like many organoboron reagents, its utility is intrinsically linked to its chemical integrity. However, the inherent chemical reactivity of the boronic acid functional group presents significant challenges related to stability and shelf-life. This guide provides a detailed examination of the factors governing the stability of this specific reagent. We will dissect the primary degradation pathways—protodeboronation and oxidation—and elucidate the causal mechanisms behind them. Furthermore, this document establishes a set of field-proven protocols for optimal storage, handling, and analytical validation to ensure the compound's purity and reactivity are maintained from procurement to application.

Core Principles of Boronic Acid Reactivity and Instability

To effectively manage the stability of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, it is crucial to understand the fundamental chemistry of the boronic acid group. Boronic acids are organoboranes characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[2]

Lewis Acidity and Structural Dynamics

The boron atom in a boronic acid is trigonal planar and sp² hybridized, possessing a vacant p-orbital. This electron deficiency confers significant Lewis acidic character, making the boron atom susceptible to attack by nucleophiles.[2][3] This fundamental property is the origin of both its synthetic utility and its inherent instability.

Equilibrium with Boroxine Anhydrides

In the solid state, boronic acids commonly exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines. This is a reversible dehydration process where three molecules of the boronic acid condense, eliminating three molecules of water.[2] While boroxine formation is not strictly a degradation, the presence of water can readily hydrolyze the boroxine back to the monomeric acid. The equilibrium is sensitive to moisture, and its presence can complicate accurate weighing and stoichiometry calculations.

Caption: Major degradation pathways for the target boronic acid.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the chemical fidelity of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid. The following recommendations are designed to mitigate the risks of hydrolysis, protodeboronation, and oxidation.

Long-Term Storage of Solid Material

For long-term storage, the primary objectives are to exclude moisture and oxygen while maintaining a low temperature to reduce kinetic degradation rates.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to +8°C | Minimizes thermal degradation. Refrigeration (2-8°C) is standard, while freezing is preferred for extended periods. [4][5][6][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis. [5][6] |

| Container | Tightly Sealed, Opaque Vial | Prevents ingress of ambient air and moisture. Opaque material protects against potential photolytic degradation. [5][8] |

| Location | Dry, Dedicated Storage | Should be stored in a desiccator or a controlled low-humidity environment away from incompatible materials like strong acids or bases. [5][7] |

Best Practices for Handling and Aliquoting

-

Inert Atmosphere Transfer: Whenever possible, handle the solid material inside a glovebox or glove bag purged with argon or nitrogen.

-

Temperature Equilibration: Before opening, always allow the container to warm to ambient temperature. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Rapid Operations: Minimize the time the container is open to the atmosphere. Weigh the required amount swiftly and reseal the container promptly.

-

Use of Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to prevent hydrolysis and protodeboronation.

A Self-Validating System: Analytical Quality Control

Regular analytical verification of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is essential to ensure its purity before use, particularly for material that has been stored for an extended period or subjected to multiple openings.

Experimental Protocol: Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for assessing the purity of the boronic acid and quantifying the primary degradation byproducts. A key challenge is the potential for on-column hydrolysis; therefore, method parameters must be carefully optimized. [9][10] Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water (or a suitable anhydrous solvent if stability in aqueous diluent is poor).

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Column Selection: An XTerra MS C18 column or similar column with low silanol activity is recommended to minimize on-column hydrolysis. [10]4. Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Develop a gradient method to separate the polar boronic acid from its less polar protodeboronated byproduct and potentially more polar oxidized byproduct. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: Monitor at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm or 270 nm).

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. Identify degradation products by comparing retention times with known standards or by using LC-MS.

Caption: Experimental workflow for HPLC-based purity validation.

Complementary Analytical Techniques

-

¹H NMR Spectroscopy: Can be used to detect the presence of the protodeboronated impurity, which will have a distinct aromatic proton signal in place of the C-B bond.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for definitively identifying the masses of the parent compound and any degradation products, confirming their structures.

Conclusion and Final Recommendations

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a valuable reagent whose utility is directly proportional to its purity. Its stability is fundamentally challenged by its susceptibility to moisture and atmospheric oxygen, leading to irreversible degradation via protodeboronation and oxidation. The integrity of this compound can only be guaranteed through a systematic and disciplined approach to its management.

The core directive for any researcher, scientist, or drug development professional is to rigorously adhere to storage conditions that are cold, dry, and inert. This, combined with validated handling procedures and routine analytical quality control, forms a self-validating system that ensures the reliability and reproducibility of any synthetic application employing this critical building block.

References

-

Wikipedia. Boronic acid. [Link]

-

Rainier, J. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020831118. [Link]

-

Silva, A. M. S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

-

MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

-

ResearchGate. (2018). Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12273. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Organic Syntheses. Benzeneboronic anhydride. [Link]

-

RSC Publishing. (2017). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. [Link]

-

Arkivoc. (2016). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17567–17585. [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

RSC Publishing. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

-

University of Rochester. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

-

ResearchGate. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

-

Pharmaffiliates. (5-Acetylpyridin-3-yl)boronic Acid. [Link]

-

PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

1H NMR spectrum of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in drug discovery and development. Its rigid, three-dimensional structure, combining a pyridine core, a cyclopropyl group, and a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecular architectures. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The cyclopropylethynyl substituent offers a unique conformational constraint and metabolic stability profile, while the pyridine ring provides a key site for hydrogen bonding and modulation of physicochemical properties.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a Senior Application Scientist, the focus extends beyond simple peak assignment to the underlying principles and experimental considerations necessary for accurate structural verification and quality control.

Theoretical ¹H NMR Spectral Analysis: Predicting the Signature

A thorough understanding of the ¹H NMR spectrum begins with a theoretical prediction of the chemical shifts and coupling patterns for each unique proton environment in the molecule. The spectrum can be logically divided into three distinct regions: the downfield aromatic region (pyridine), the highly shielded upfield region (cyclopropyl), and the variable acidic proton region (boronic acid).

The Aromatic Pyridine System (δ 7.5 - 9.0 ppm)

The 3,5-disubstituted pyridine ring gives rise to three distinct aromatic proton signals. The chemical shifts are heavily influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[2]

-

H-2: This proton is situated between the ring nitrogen and the electron-withdrawing boronic acid group. This environment results in significant deshielding, placing its signal at the lowest field of the aromatic protons, expected to appear as a narrow multiplet (often a doublet or doublet of doublets).

-

H-6: Positioned adjacent to the nitrogen, this proton is also strongly deshielded. It will likely appear as a narrow multiplet, with its splitting determined by meta-coupling to H-2 and H-4.

-

H-4: Located between the two substituents, this proton is typically the most shielded of the three aromatic protons. It will appear as a multiplet, split by meta-coupling to H-2 and H-6.

For pyridine systems, typical coupling constants are observed, which are critical for definitive assignment.[3] Ortho-coupling (³JHH) is typically 4-6 Hz, meta-coupling (⁴JHH) is 1-3 Hz, and para-coupling (⁵JHH) is often less than 1 Hz.[3][4]

The Cyclopropyl Alkane System (δ 0.5 - 1.5 ppm)

The cyclopropyl protons exhibit a characteristic upfield chemical shift, a phenomenon attributed to shielding from an aromatic-like ring current within the three-membered ring.[5][6] The ethynyl linkage minimizes electronic deshielding effects on this group. The system consists of one methine proton and two pairs of diastereotopic methylene protons.

-

H-a (methine): This single proton will appear as a complex multiplet due to vicinal coupling with the four adjacent methylene protons.

-

H-b/H-b' and H-c/H-c' (methylene): The two CH₂ groups each contain two diastereotopic protons. This means H-b and H-b' are chemically non-equivalent and will have different chemical shifts and coupling constants. They will split each other (geminal coupling) and the methine proton (vicinal coupling). This results in two complex, overlapping multiplets.

The Boronic Acid Protons (δ 4.0 - 12.0 ppm, variable)

The two protons of the B(OH)₂ group are acidic and undergo chemical exchange with trace amounts of water in the NMR solvent.[7] This typically results in a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In many cases, especially in non-polar solvents like CDCl₃, this peak may be too broad to be observed or may be exchanged away entirely. The use of DMSO-d₆ often allows for the observation of these exchangeable protons.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral data for (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.8 - 9.0 | d or dd | ⁴J ≈ 2.0 Hz | 1H |

| H-6 | 8.6 - 8.8 | d or dd | ⁴J ≈ 2.0 Hz | 1H |

| H-4 | 8.0 - 8.2 | t or m | ⁴J ≈ 2.0 Hz | 1H |

| H-a | 1.0 - 1.5 | m | - | 1H |

| H-b, b', c, c' | 0.7 - 1.2 | m | - | 4H |

| B(OH)₂ | 4.0 - 12.0 (variable) | br s | - | 2H |

Visualizing Molecular Structure and Connectivity

Understanding the spatial relationship and through-bond connectivity of the protons is paramount for accurate spectral interpretation.

Caption: Molecular structure with key proton environments labeled.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the ¹H NMR spectrum is directly dependent on a robust and well-considered experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Sample Preparation

The choice of solvent is critical. While deuterated chloroform (CDCl₃) is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for boronic acids due to improved solubility and the ability to observe the exchangeable B(OH)₂ protons.

-

Weighing: Accurately weigh 5-10 mg of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid directly into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, homogeneous solution is required.

-

Standard (Optional): For precise quantification, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is standard practice.[2]

NMR Instrument Parameters (400/500 MHz Spectrometer)

High-field instruments are recommended to resolve the complex spin systems of the aromatic and cyclopropyl regions.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or zg | Standard 30° or 90° pulse for quantitative 1D acquisition. |

| Spectral Width (SW) | -2 to 12 ppm | Ensures all signals, from upfield cyclopropyl to potential downfield acidic protons, are captured. |

| Number of Scans (NS) | 16 - 64 | Signal-to-noise ratio should be balanced with experiment time. 16 scans are often sufficient. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for near-complete T1 relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 3 - 4 seconds | A longer acquisition time provides better resolution in the resulting spectrum. |

| Temperature | 298 K (25 °C) | Standard operating temperature.[8] |

Data Processing Workflow

-

Fourier Transform (FT): Convert the raw Free Induction Decay (FID) signal from the time domain to the frequency domain. Apply an exponential multiplication (line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to δ 2.50 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons. Set the integration of a well-resolved single proton (e.g., H-4) to 1.0 to normalize the other signals.

Caption: Standardized workflow for ¹H NMR analysis.

Conclusion: A Self-Validating System for Structural Integrity

The ¹H NMR spectrum of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid provides a rich dataset for unambiguous structural confirmation. By following the detailed protocol, a researcher can generate a high-quality spectrum where every key feature serves as an internal validation point. The presence of three distinct aromatic signals in the expected downfield region, coupled with the highly shielded and complex cyclopropyl multiplets, confirms the core structure. Accurate integration values (1:1:1 for the pyridine protons and 1:4 for the cyclopropyl system) validate the relative proton count, ensuring the sample's purity and identity. This comprehensive approach, grounded in both theoretical understanding and rigorous experimental practice, is essential for professionals in drug development who rely on the absolute structural integrity of their chemical entities.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.

- ChemScene. (n.d.). 1206681-16-4 | (5-Ethynylpyridin-3-yl)boronic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.

- Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Xu, Z., et al. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. hmdb.ca [hmdb.ca]

Synthesis of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic Acid: An In-Depth Technical Guide

Introduction: The Significance of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic Acid in Modern Drug Discovery

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a key building block in contemporary medicinal chemistry. Its unique structural features—a pyridine core, a cyclopropylethynyl moiety, and a versatile boronic acid handle—make it an invaluable component in the synthesis of complex molecular architectures for drug discovery programs. The pyridine ring serves as a common pharmacophore, capable of engaging in various biological interactions. The cyclopropylethynyl group introduces conformational rigidity and can enhance metabolic stability and binding affinity. Finally, the boronic acid functionality is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of a robust and scientifically sound synthetic strategy for this important intermediate, delving into the underlying principles and practical considerations for its successful preparation.

Strategic Approach to the Synthesis

The synthesis of (5-(cyclopropylethynyl)pyridin-3-yl)boronic acid is most effectively approached through a convergent strategy. This involves the sequential functionalization of a di-substituted pyridine scaffold. The most logical and widely applicable route commences with a selective Sonogashira coupling to introduce the cyclopropylethynyl group, followed by a Miyaura borylation to install the boronic acid functionality. This approach allows for a high degree of control and modularity.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy.

Part 1: Sonogashira Coupling for the Synthesis of 3-Bromo-5-(cyclopropylethynyl)pyridine

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The choice of starting material is critical; 3,5-dibromopyridine is an ideal substrate as the two bromine atoms exhibit different reactivities, allowing for a selective mono-alkynylation.

Mechanistic Insights

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

Caption: Simplified Sonogashira coupling mechanism.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines with terminal alkynes.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Dibromopyridine | 236.88 | 1.0 g | 4.22 mmol |

| Cyclopropylacetylene | 66.10 | 0.31 g (0.44 mL) | 4.64 mmol |

| Pd(PPh₃)₂Cl₂ | 701.90 | 148 mg | 0.211 mmol |

| Copper(I) iodide (CuI) | 190.45 | 40 mg | 0.210 mmol |

| Triethylamine (Et₃N) | 101.19 | 1.76 mL | 12.66 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 3,5-dibromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclopropylacetylene dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-5-(cyclopropylethynyl)pyridine as a pale yellow solid.

Expected Yield: 75-85%

Part 2: Miyaura Borylation for the Synthesis of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto an aryl or vinyl halide.[5] This reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst with a suitable phosphine ligand. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Mechanistic Insights

The Miyaura borylation follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.

Caption: Simplified Miyaura borylation mechanism.

Experimental Protocol: Miyaura Borylation and Hydrolysis

This protocol is based on established methods for the borylation of heteroaryl halides.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Bromo-5-(cyclopropylethynyl)pyridine | 222.08 | 1.0 g | 4.50 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.26 g | 4.95 mmol |

| Pd(dppf)Cl₂ | 816.64 | 184 mg | 0.225 mmol |

| Potassium acetate (KOAc) | 98.14 | 1.32 g | 13.5 mmol |

| 1,4-Dioxane, anhydrous | - | 20 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 3-bromo-5-(cyclopropylethynyl)pyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 80-90°C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.

-

To the crude boronate ester, add a mixture of acetone and 1 M HCl (10:1) and stir at room temperature for 4-6 hours to effect hydrolysis.

-

Remove the acetone under reduced pressure.

-

Adjust the pH of the aqueous solution to approximately 4-5 with a saturated sodium bicarbonate solution.

-

The product may precipitate at this point. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by trituration with diethyl ether to yield (5-(cyclopropylethynyl)pyridin-3-yl)boronic acid as a white to off-white solid.

Expected Yield: 60-75%

Data Summary

| Step | Reaction | Key Reagents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Sonogashira Coupling | 3,5-Dibromopyridine, Cyclopropylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12-16 | 75-85 |

| 2 | Miyaura Borylation | 3-Bromo-5-(cyclopropylethynyl)pyridine, B₂pin₂ | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80-90 | 12-18 | 60-75 |

Characterization

The final product, (5-(cyclopropylethynyl)pyridin-3-yl)boronic acid, should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence and connectivity of all protons.

-

¹³C NMR: To verify the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point: As an indicator of purity.

Conclusion

The synthesis of (5-(cyclopropylethynyl)pyridin-3-yl)boronic acid presented herein provides a reliable and scalable route to this valuable building block. By employing a sequential Sonogashira coupling and Miyaura borylation, researchers can access this compound in good yields. The detailed protocols and mechanistic insights offered in this guide are intended to empower researchers in drug development and related fields to confidently synthesize this and similar molecules, thereby accelerating the discovery of new therapeutics.

References

- CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents. [URL: https://patents.google.

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. [URL: https://patents.google.

- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01941b]

- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. [URL: https://github.com/OpenSourceMalaria/Series3/issues/36]

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [URL: https://www.scirp.

- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents. [URL: https://patents.google.

- US6297217B1 - Boronic ester and acid compounds, synthesis and uses - Google Patents. [URL: https://patents.google.

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid - Benchchem. [URL: https://www.benchchem.

- 5-(cyclopropylethynyl)pyridin-3-ylboronic acid 1189372-89-1 - Guidechem. [URL: https://www.guidechem.com/product_show/1189372-89-1.html]

- Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [URL: https://patents.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra06256j]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/15/3382]

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6380918/]

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [URL: https://www.researchgate.

- 3-Pyridinylboronic acid >= 95.0 1692-25-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/512125]

- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5477943/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465318/]

- 1206681-16-4 | (5-Ethynylpyridin-3-yl)boronic acid | ChemScene. [URL: https://www.chemscene.com/products/5-Ethynylpyridin-3-yl-boronic-acid-CS-0362997.html]

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. [URL: https://patents.google.

- A Convenient Procedure for Sonogashira Reactions Using Propyne. [URL: https://www.organic-chemistry.org/abstracts/lit3/240.shtm]

- WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents. [URL: https://patents.google.

- (5-(Hydroxymethyl)pyridin-3-yl)boronic acid | C6H8BNO3 | CID 21984444 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21984444]

- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. [URL: https://sci-hub.se/10.1002/ejoc.202100563]

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. [URL: https://www.researchgate.net/publication/327299307_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-apyrimidin-54H-one]

- US5521184A - Pyrimidine derivatives and processes for the preparation thereof. [URL: https://patents.google.

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.jp]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid: Methodologies and Interpretation for Pharmaceutical Research

Abstract

(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural motifs—a pyridine core, a cyclopropylethynyl group, and a reactive boronic acid moiety—make it a valuable building block in the synthesis of complex pharmaceutical agents, particularly for use in transition metal-catalyzed cross-coupling reactions.[1][2] The precise structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This technical guide provides an in-depth exploration of the essential spectroscopic techniques required for the comprehensive characterization of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure and properties. The molecule incorporates a conjugated system involving the pyridine ring and the alkyne, with the boronic acid group providing a key reactive site for Suzuki-Miyaura coupling and other transformations.

Chemical Structure:

(Simplified 2D representation)

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1189372-89-1 | [3] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [3] |

| Molecular Weight | 187.01 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General knowledge |

The Integrated Spectroscopic Workflow

A multi-technique approach is non-negotiable for the unambiguous characterization of a molecule with this complexity. Each technique provides a unique piece of the structural puzzle. The data from these analyses are not evaluated in isolation but are integrated to build a cohesive and validated structural assignment.

Diagram 1: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is required to map its unique proton and carbon framework and to probe the chemical environment of the boron atom.

Causality Behind Experimental Choices: The Boronic Acid Challenge

Expertise & Experience: A common pitfall in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides (boroxines) upon dehydration. This oligomerization can lead to significant peak broadening and spectral complexity, making interpretation difficult.[4]

Trustworthiness: To ensure a clean, interpretable spectrum, the recommended protocol involves converting the boronic acid to its pinacol ester derivative. This is a self-validating step; a sharp, reproducible spectrum is indicative of a single, stable species in solution. While analysis of the free boronic acid is possible in anhydrous solvents, derivatization provides more consistent results for routine characterization.

Experimental Protocol: Sample Preparation for NMR

-

For Free Boronic Acid: Dissolve ~5-10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆. The use of a deuterated solvent that can disrupt intermolecular hydrogen bonding is key.

-

For Pinacol Ester Derivatization (Recommended):

-

To a vial containing ~10 mg of the boronic acid, add 1.1 equivalents of pinacol.

-

Add ~1 mL of a solvent such as acetone or THF.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in 0.6 mL of CDCl₃ for analysis. CDCl₃ is often suitable for the less polar pinacol ester.[4]

-

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a map of the hydrogen environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Causality |

| Pyridine H (aromatic) | 8.5 - 9.0 | m | Protons on the pyridine ring are deshielded by the electronegative nitrogen and ring currents. Their specific positions and couplings reveal their substitution pattern. |

| Boronic Acid OH | 8.0 - 8.5 | br s | The acidic protons of the B(OH)₂ group are typically broad and their chemical shift is highly dependent on concentration and residual water. Signal disappears upon D₂O exchange. |

| Cyclopropyl CH₂/CH | 0.8 - 1.5 | m | The strained, aliphatic cyclopropyl protons appear in the upfield region. They often exhibit complex splitting patterns due to geminal and vicinal coupling. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted δ (ppm) | Causality |

| Pyridine C | 140 - 155 | Aromatic carbons adjacent to nitrogen are significantly downfield. |

| Pyridine C-B | 125 - 135 | The carbon attached to the boron atom often shows a broader signal and its shift is influenced by the boron quadrupole. |

| Alkyne C≡C | 80 - 100 | The sp-hybridized carbons of the alkyne functionality have a characteristic chemical shift range distinct from aromatic and aliphatic carbons. |

| Cyclopropyl C | 0 - 15 | The sp³ carbons of the strained cyclopropyl ring are highly shielded and appear far upfield. |

¹¹B NMR Spectroscopy

Expertise & Experience: ¹¹B NMR is a powerful, often underutilized, tool for directly observing the boron center. It provides immediate information about the coordination state of the boron atom.[5]

-

Expected Chemical Shift: For a trigonal planar boronic acid (R-B(OH)₂), a relatively broad signal is expected in the range of δ +28 to +34 ppm .

-

For Pinacol Ester: Upon conversion to the tetrahedral boronate ester, the signal will shift upfield to approximately δ +20 to +25 ppm and become sharper. This shift provides direct evidence of successful derivatization.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and providing evidence of its elemental composition through high-resolution analysis.

Experimental Protocol: LC-MS Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for analyzing the purity and identity of such compounds.[6][7]

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mode: Both positive and negative ion modes should be tested, though ESI positive is typically successful for nitrogen-containing heterocycles.[8]

-

Data Interpretation

Table 4: Expected Ions in High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Ionization Mode |

| [M+H]⁺ | 188.0928 | ESI Positive |

| [M+Na]⁺ | 210.0748 | ESI Positive |

| [M-H]⁻ | 186.0771 | ESI Negative |

Infrared (IR) and UV-Visible Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their vibrational frequencies.[9][10][11]

Protocol: Analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.

Table 5: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Boronic Acid) | 3200 - 3600 | Broad |

| C-H (Aromatic/Alkyne) | 3000 - 3100 | Sharp |

| C-H (Cyclopropyl) | 2850 - 3000 | Sharp |

| C≡C (Alkyne) | 2100 - 2250 | Sharp, weak to medium |

| C=N, C=C (Pyridine Ring) | 1550 - 1650 | Medium to strong |

| B-O Stretch | 1310 - 1380 | Strong |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its conjugated π-system.[12]

Protocol: A dilute solution is prepared in a transparent solvent (e.g., ethanol or acetonitrile) and analyzed in a quartz cuvette.

-

Expected Absorption: The conjugated system formed by the pyridine ring and the ethynyl group is expected to produce a maximum absorption wavelength (λ_max) in the range of 250-300 nm . This analysis is particularly useful for quantitative measurements and purity checks against known standards.

Data Integration for Final Confirmation

Diagram 2: Convergence of spectroscopic data for structural validation.

Conclusion

The robust characterization of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is critical for its effective use in pharmaceutical synthesis. A systematic analytical approach, leveraging the complementary strengths of NMR (¹H, ¹³C, ¹¹B), Mass Spectrometry, FTIR, and UV-Vis spectroscopy, is essential. By understanding the principles behind each technique and anticipating potential challenges, such as boronic acid oligomerization, researchers can ensure the structural integrity and purity of this key synthetic intermediate, thereby safeguarding the success of subsequent research and development efforts.

References

-

PubChem. 3-Pyridinylboronic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.

-

ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available from: [Link]

-

UCL Discovery. Applications of Boronic Acids in Organic Synthesis. Available from: [Link]

-

Allichem. Original 5-cyclopropylpyridin-3-ylboronic Acid. Available from: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available from: [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

-

AIP Publishing. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubMed. Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. Available from: [Link]

-

Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

-

MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available from: [Link]

-

ResearchGate. How do I get boronic acid ionization on LCMS? Available from: [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US10407410B2 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid: Commercial Availability, Properties, and Application in Modern Drug Discovery